5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid chemical properties
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid chemical properties
An In-depth Technical Guide to 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid
Introduction
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid is a substituted aromatic carboxylic acid featuring a complex molecular architecture. It integrates a furan-2-carboxylic acid core with a 2-chloro-5-(trifluoromethyl)phenyl moiety. This combination of a heterocyclic acid and a heavily functionalized benzene ring makes it a compound of significant interest, primarily as a sophisticated building block in medicinal chemistry and materials science. The trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity, coupled with the chloro-substituted phenyl ring, suggests its utility in the design of targeted therapeutic agents. This guide provides a comprehensive overview of its chemical properties, structural characteristics, potential synthetic pathways, and safety considerations, tailored for researchers and professionals in drug development.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is foundational for all research and development activities. The following section details the key identifiers for 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid.
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Systematic IUPAC Name : 5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-carboxylic acid
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Synonyms : 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furancarboxylic acid[1]
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CAS Number : 302911-88-2
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Molecular Weight : 290.62 g/mol [1]
Structural Representation
The molecule's structure is characterized by a central furan ring, substituted at the 5-position with a 2-chloro-5-(trifluoromethyl)phenyl group and at the 2-position with a carboxylic acid.
Caption: Key functional groups of the molecule.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, influencing its solubility, stability, and suitability for specific applications.
| Property | Value | Source(s) |
| Melting Point | 215-219 °C (decomposes) | [1] |
| Purity | ≥96% | [1][3] |
| Appearance | Solid (form not specified) | Assumed from melting point |
| Solubility | Data not widely available, but expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred |
| InChI Key | SSIFVNBQAZVYCS-UHFFFAOYSA-N | |
| SMILES String | OC(=O)c1ccc(o1)-c2cc(ccc2Cl)C(F)(F)F |
Synthesis and Reactivity
While specific, detailed synthetic procedures for this exact compound are not extensively published in open literature, a plausible and efficient route can be designed based on established organometallic cross-coupling reactions.
Proposed Synthetic Workflow: Suzuki Coupling
A common and robust method for forming carbon-carbon bonds between aromatic rings is the Suzuki coupling reaction. This approach offers high yields and tolerance for a wide range of functional groups.
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Preparation of Reactants : The synthesis would involve reacting a boronic acid or ester derivative of one of the aromatic rings with a halide of the other. A likely pathway is the coupling of 5-bromo-2-furoic acid (or its ester) with 2-chloro-5-(trifluoromethyl)phenylboronic acid.
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Catalytic Coupling : The reaction is catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., Na₂CO₃ or K₃PO₄) and a suitable solvent system (e.g., toluene/water or dioxane).
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Workup and Purification : After the reaction is complete, an acidic workup is performed to protonate the carboxylate salt. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final compound.
Caption: Proposed Suzuki coupling synthesis workflow.
Chemical Reactivity
The reactivity of this molecule is governed by its principal functional groups:
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Carboxylic Acid : This group is the most reactive site, readily undergoing reactions such as:
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Esterification : Reaction with alcohols under acidic conditions.
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Amidation : Conversion to amides using coupling agents (e.g., DCC, EDC) and amines.
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Reduction : Reduction to the corresponding alcohol using strong reducing agents like LiAlH₄.
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Aromatic Rings : The phenyl and furan rings are relatively electron-deficient, making them less susceptible to electrophilic aromatic substitution. The positions are heavily substituted, limiting further reactions on the rings themselves.
Spectroscopic Profile (Predicted)
Detailed experimental spectra are not publicly available; however, a theoretical spectroscopic profile can be predicted based on the molecular structure. This is invaluable for researchers in confirming the identity and purity of synthesized samples.
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the protons on both the furan and phenyl rings. The furan protons would appear as doublets in the aromatic region. The three protons on the phenyl ring would exhibit a complex splitting pattern (likely a doublet, a doublet of doublets, and another doublet) due to their coupling with each other. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).
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¹³C NMR : The carbon NMR spectrum would show 12 distinct signals corresponding to each unique carbon atom. The carbonyl carbon of the carboxylic acid would be the most downfield signal (~160-170 ppm). The carbon attached to the trifluoromethyl group would show a characteristic quartet due to coupling with the fluorine atoms.
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IR Spectroscopy : The infrared spectrum would be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong C=O stretching band (around 1700 cm⁻¹). Strong C-F stretching bands would also be prominent (around 1100-1300 cm⁻¹).
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Mass Spectrometry : The mass spectrum would show a molecular ion peak (M⁺) at m/z 290.62. A characteristic isotopic pattern would be observed due to the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation would likely involve the loss of COOH, Cl, and CF₃ groups.
Safety, Handling, and Storage
Proper handling of any chemical is paramount to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).
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Hazard Classification :
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Causes skin irritation (H315).
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Causes serious eye irritation (H319).
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May cause respiratory irritation (H335).
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Precautionary Measures :
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Handling : Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust.[4] Use only in a well-ventilated area.[4] Wash hands thoroughly after handling.
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Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, and eye/face protection. A NIOSH/MSHA-approved respirator is recommended if ventilation is inadequate.[4]
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Storage : Keep container tightly closed. Store in a cool, well-ventilated place.
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First Aid :
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Skin Contact : Wash with plenty of soap and water. If irritation occurs, seek medical attention.
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Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
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Inhalation : Remove person to fresh air and keep comfortable for breathing.
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Potential Applications in Research and Development
The structural features of 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid make it a highly valuable intermediate for drug discovery. Furoic acid derivatives are known to exhibit a wide range of biological activities. The trifluoromethylphenyl moiety is a common pharmacophore used to enhance drug-like properties.
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Scaffold for Agrochemicals and Pharmaceuticals : This molecule can serve as a starting point for the synthesis of more complex molecules with potential applications as herbicides, fungicides, or therapeutic agents targeting various disease pathways.
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Enzyme Inhibitor Design : Certain 2-furoic acid derivatives have been investigated as inhibitors of enzymes like acetyl-CoA carboxylase, which is involved in fatty acid synthesis.[5] The specific substitutions on this molecule could be tailored to target other enzymes with high specificity.
Conclusion
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid is a well-defined chemical entity with a unique combination of functional groups. Its stable, solid nature and predictable reactivity, centered around the carboxylic acid moiety, make it an adaptable building block for organic synthesis. While its primary value lies as an intermediate, the inherent structural motifs suggest significant potential for the development of novel, biologically active compounds. Adherence to strict safety protocols is essential when handling this compound due to its irritant properties. This guide provides the foundational knowledge necessary for researchers to effectively and safely utilize this compound in their scientific endeavors.
References
- Vertex AI Search. (n.d.). 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid. Retrieved January 20, 2026.
- Biosynth. (2022, February 22). Safety Data Sheet. Retrieved January 20, 2026, from a generic SDS provided by the search tool.
- TCI Chemicals. (2024, December 6). Safety Data Sheet. Retrieved January 20, 2026, from a generic SDS provided by the search tool.
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Aladdin Scientific Corporation. (n.d.). 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid. Labcompare. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.
